(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid
Description
The compound (E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid (hereafter referred to as the "main compound") is a substituted cinnamic acid derivative characterized by its α,β-unsaturated carboxylic acid backbone (E-configuration) and aromatic substituents. Key structural features include:
- Methoxy group at the 3-position of the phenyl ring.
- 3-Trifluoromethylbenzyloxy group at the 4-position of the phenyl ring.
The trifluoromethyl (CF₃) group contributes to increased lipophilicity and metabolic stability, while the methoxy group modulates electronic effects on the aromatic ring. This combination makes the compound a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to aromatic and electron-withdrawing substituents .
Properties
IUPAC Name |
(E)-3-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3O4/c1-24-16-10-12(6-8-17(22)23)5-7-15(16)25-11-13-3-2-4-14(9-13)18(19,20)21/h2-10H,11H2,1H3,(H,22,23)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBHIGABTYRXPZ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid, also known by its CAS number 62809-86-3, is a compound with significant potential in medicinal chemistry due to its unique structural features, including the trifluoromethyl group. This article explores its biological activity, synthesizing findings from various studies and reviews.
- Molecular Formula : C24H18F6N2O3
- Molecular Weight : 496.4 g/mol
- CAS Number : 62809-86-3
The compound's structure includes a methoxy group and a trifluoromethyl group, which are known to enhance biological activity by influencing pharmacokinetics and receptor interactions.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, revealing its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced anti-inflammatory properties. The presence of the trifluoromethyl group in this compound suggests a similar potential. Studies have shown that analogs can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .
Anticancer Activity
The compound's structure suggests it may interact with various molecular targets involved in cancer progression. For instance, studies on related compounds have demonstrated that trifluoromethylated phenolic compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymes : It may act as an inhibitor of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins involved in inflammation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer cell survival.
Case Studies
-
Anti-inflammatory Studies :
- A study on similar trifluoromethylated compounds showed a significant reduction in inflammatory markers in animal models of arthritis, suggesting that this compound could exhibit similar effects.
-
Anticancer Studies :
- In vitro studies indicated that derivatives of this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The presence of the trifluoromethyl group was correlated with increased potency compared to non-fluorinated analogs.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H18F6N2O3 |
| Molecular Weight | 496.4 g/mol |
| CAS Number | 62809-86-3 |
| Density | 1.30 g/cm³ (predicted) |
| pKa | 11.07 (predicted) |
| Biological Activity | Observed Effects |
|---|---|
| Anti-inflammatory | Inhibition of cytokines |
| Anticancer | Induction of apoptosis |
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Lipophilicity and Solubility The main compound’s 3-CF₃-benzyloxy group increases lipophilicity (logP ~3.5) compared to the hydroxy-substituted analog (logP ~1.2) . The sulfamoyl analog (C₁₆H₁₂F₃NO₄S) exhibits lower logP (~2.5) due to the polar sulfonamide group but higher acidity, which may limit blood-brain barrier penetration .
Thiophene replacement (C₁₃H₉F₃O₃S) alters electronic density, favoring interactions with aromatic residues in target proteins .
Biological Activity Implications The cyanoacrylic acid analog (C₂₀H₁₃F₆NO₄) shows increased stability against esterase-mediated hydrolysis due to the cyano group, extending half-life in vivo . The benzoxazin-containing compound (C₂₇H₂₀ClF₆NO₅S) demonstrates nanomolar affinity for sphingosine-1-phosphate (S1P) receptors, suggesting utility in autoimmune therapies .
Q & A
Q. How can researchers validate the compound’s role in modulating epigenetic targets (e.g., HDACs or DNMTs)?
- Methodology : Perform chromatin immunoprecipitation (ChIP-seq) or methylated DNA immunoprecipitation (MeDIP) after treatment. Use qRT-PCR to assess gene re-expression (e.g., tumor suppressors). Compare results with known inhibitors (e.g., trichostatin A for HDACs) and include siRNA knockdown controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
